PGF2alpha methyl ether
Overview
Description
PGF2alpha methyl ether, also known as 1-methoxy-9S,11R,15S-trihydroxy-5Z,13E-prostadiene , is a type of aliphatic alcohol . It is used for the prevention of postpartum hemorrhage .
Synthesis Analysis
Prostaglandin F2α (PGF2α), from which PGF2alpha methyl ether is derived, is produced through a two-step enzymatic process involving cyclooxygenase (COX) on arachidonic acid . PGF2α can also be formed from other prostaglandins such as PGE2 through 9-keto reductases and PGD2 through 11-keto reductases .
Molecular Structure Analysis
PGF2alpha methyl ether has a molecular formula of C21H38O4 . It contains 62 bonds in total, including 26 non-H bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 3 hydroxyl groups, 2 secondary alcohols, and 1 aliphatic ether .
Chemical Reactions Analysis
Ethers, including PGF2alpha methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by strong acids . Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an SN2 or SN1 mechanism .
Physical And Chemical Properties Analysis
PGF2alpha methyl ether has a net charge of 0, an average mass of 354.525, and a mono-isotopic mass of 354.27701 .
Scientific Research Applications
Ocular Hypotensive Properties
AGN-191129 is reported to retain ocular hypotensive properties . This means it can be used in the treatment of conditions like glaucoma where reducing intraocular pressure is beneficial .
Cardiovascular Disease
The PGF2alpha receptor, which AGN-191129 targets, has been identified as a promising therapeutic target for cardiovascular disease . Through this receptor, PGF2alpha promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Female Reproductive Function
The PGF2alpha receptor is required for female reproductive functions such as luteolysis and parturition . This suggests that AGN-191129 could have potential applications in the field of reproductive medicine.
Inflammation-Related Disorders
The PGF2alpha receptor has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . This suggests that AGN-191129 could be used in the treatment of these conditions.
Synthesis of Prostaglandins
AGN-191129 is an analog of PGF2alpha in which the C-1 carboxylic group has been replaced by an O-methyl ether . This makes it valuable in the efficient and stereoselective synthesis of prostaglandins (PGs), owing to their valuable medicinal applications and unique chemical structures .
Research Tool
Given its unique properties and the fact that it targets the PGF2alpha receptor, AGN-191129 can be used as a research tool to better understand the role of this receptor in various biological processes .
Mechanism of Action
Target of Action
AGN-191129, also known as PGF2alpha methyl ether, primarily targets the Prostaglandin F2 alpha receptor . This receptor is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis .
Mode of Action
AGN-191129 interacts with its target, the Prostaglandin F2 alpha receptor, by binding to it . This interaction stimulates both luteolytic activity and the release of oxytocin . The compound is released in response to an increase in oxytocin levels in the uterus .
Biochemical Pathways
The interaction of AGN-191129 with the Prostaglandin F2 alpha receptor affects several biochemical pathways. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This leads to the induction of cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Result of Action
The action of AGN-191129 results in molecular and cellular effects. As mentioned earlier, it promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .
properties
IUPAC Name |
(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVSUSNDAHANL-GPPPFWBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCOC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143656-18-2 | |
Record name | AGN-191129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143656182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-191129 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK1168QB5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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